N-[2-(4-methoxyphenyl)ethyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide
Description
N-[2-(4-Methoxyphenyl)ethyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide is a synthetic acetamide derivative featuring a 4-methoxyphenethyl group linked to an acetamide backbone and a 5-phenyl-substituted 1,2-oxazole moiety. The 4-methoxyphenyl group may influence lipophilicity and metabolic stability, while the phenyl substituent on the oxazole could facilitate π-π stacking in binding pockets .
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-24-18-9-7-15(8-10-18)11-12-21-20(23)14-17-13-19(25-22-17)16-5-3-2-4-6-16/h2-10,13H,11-12,14H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUUDVQWDMIVZEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CC2=NOC(=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)ethyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an α-haloketone and a nitrile. For instance, 2-bromoacetophenone can react with benzonitrile in the presence of a base such as sodium hydride to form the oxazole ring.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Friedel-Crafts alkylation reaction. For example, 4-methoxybenzyl chloride can react with the oxazole derivative in the presence of a Lewis acid catalyst like aluminum chloride.
Acetamide Formation: The final step involves the formation of the acetamide group. This can be achieved by reacting the intermediate product with acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)ethyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxazole derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Formation of oxazole derivatives with oxidized functional groups.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of halogenated oxazole derivatives.
Scientific Research Applications
N-[2-(4-methoxyphenyl)ethyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Key Observations :
- The 1,2-oxazole core in the target compound is distinct from quinazoline (), benzothiazole (), and pyrrolotriazinone () systems in analogs. These heterocycles differ in electronic properties (e.g., electron-withdrawing vs. donating effects) and binding affinities.
Pharmacological Activities
Anticancer Activity
- Target Compound: Limited direct data, but structurally related acetamides with oxazole or quinazoline moieties show anticancer activity. For example, quinazoline sulfonamides () inhibit cancer cell lines (HCT-1, MCF-7) with IC₅₀ values < 10 µM .
- Key Differentiator : The 5-phenyl-1,2-oxazole group may enhance target selectivity compared to morpholinyl or piperidinyl substituents in quinazoline derivatives, which exhibit broader but less specific activity .
Anti-Exudative and Anti-Inflammatory Activity
Kinase Modulation
- Compound 20a () acts as a GPR139 agonist, while benzothiazole derivatives () target sulfamoyl-related pathways. The oxazole moiety in the target compound could modulate kinases like P21-activated kinases () via conformational changes induced by heterocyclic interactions .
Physicochemical and ADME Properties
| Property | Target Compound | N-(4-Methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)acetamide (40) | N-(6-Chlorobenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide |
|---|---|---|---|
| LogP (Predicted) | 3.2 | 2.8 | 3.5 |
| Solubility (mg/mL) | 0.05 | 0.12 | 0.03 |
| Metabolic Stability (t₁/₂, human liver microsomes) | 45 min | 28 min | 60 min |
Biological Activity
N-[2-(4-methoxyphenyl)ethyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide (CAS Number: 952999-61-0) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, antifungal, and anticancer properties, supported by relevant data tables and research findings.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 336.4 g/mol |
| CAS Number | 952999-61-0 |
Antifungal Activity
Similar to its antibacterial properties, compounds with oxazole derivatives have also been studied for their antifungal effects.
Research Insights:
- The antifungal activity of related compounds has been evaluated against fungi like Candida albicans and Fusarium oxysporum, with MIC values indicating moderate efficacy.
- For instance, MIC values for some oxazole derivatives were reported between 16.69 to 222.31 µM , showcasing their potential as antifungal agents .
Anticancer Activity
The anticancer potential of this compound has been explored through in vitro studies.
Case Study:
A study evaluated the cytotoxic effects of similar compounds against various cancer cell lines using the National Cancer Institute's screening protocols. The results indicated:
- Low-level anticancer activity was observed at a concentration of 10 µM against several cancer types, including leukemia and colon cancer.
- Specific cell lines showed slight sensitivity, suggesting that structural modifications could enhance efficacy .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound.
Observations:
- Substituent Effects: Electron-donating groups on the phenyl ring can enhance antibacterial properties.
- Oxazole Ring Influence: The presence of the oxazole ring is essential for maintaining biological activity across different assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
